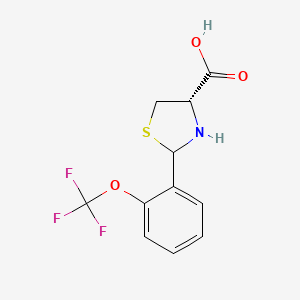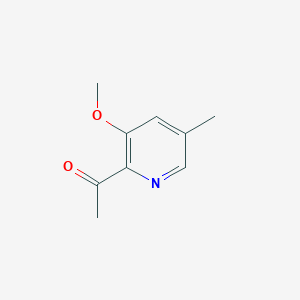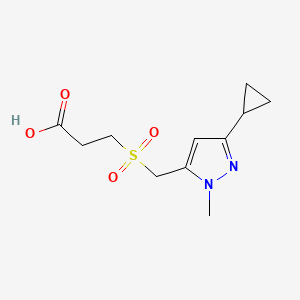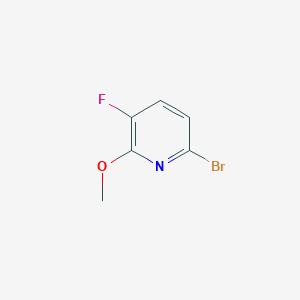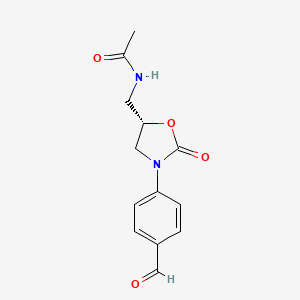![molecular formula C6H9N3O B11813063 (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol ist eine heterocyclische Verbindung, die ein kondensiertes Ringsystem aus einem Pyrrol- und einem Pyrazolring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von Pyrrolderivaten mit Hydrazin oder dessen Derivaten, gefolgt von der Cyclisierung zur Bildung des Pyrazolrings. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren wie Cäsiumcarbonat in Dimethylsulfoxid (DMSO), um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Durchflussreaktoren und Reinigungsverfahren, würden wahrscheinlich angewendet werden, um diese Verbindung effizient zu produzieren.
Analyse Chemischer Reaktionen
Reaktionstypen
(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.
Substitution: Die Hydroxylgruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Alkylhalogenide für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder DMSO.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxylgruppe Aldehyde oder Carbonsäuren ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und der Struktur der verwendeten Derivate ab.
Wissenschaftliche Forschungsanwendungen
(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amin: Diese Verbindung teilt eine ähnliche Grundstruktur, unterscheidet sich jedoch in der funktionellen Gruppe, die an den Pyrazolring gebunden ist.
Pyrrolopyrazinderivate: Diese Verbindungen haben ein ähnliches kondensiertes Ringsystem und zeigen eine Reihe von biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Einzigartigkeit
(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol ist einzigartig aufgrund des Vorhandenseins der Hydroxylgruppe, die eine weitere Funktionalisierung und Derivatisierung ermöglicht. Dies macht es zu einem vielseitigen Baustein für die Synthese einer Vielzahl von Verbindungen mit unterschiedlichen Eigenschaften und Anwendungen.
Eigenschaften
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-6-4-1-7-2-5(4)8-9-6/h7,10H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIWORYRHDIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)





